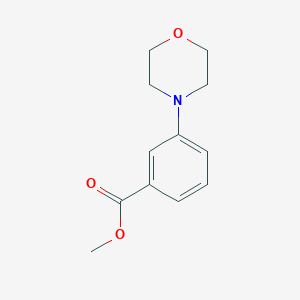

Methyl 3-Morpholinobenzoate

Overview

Description

Methyl 3-Morpholinobenzoate is a chemical compound with the empirical formula C12H15NO3 . It is used in the synthesis of bicyclic triaminophosphine ligand . The molecular weight of this compound is 221.25 .

Molecular Structure Analysis

The molecular structure of this compound consists of a morpholine ring attached to a benzoate group . The InChI key for this compound is UZHOTUXOPYLESN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 42-46 °C . The SMILES string for this compound is COC(=O)c1cccc(c1)N2CCOCC2 .Scientific Research Applications

Synthesis Approaches

- Methyl 3-Morpholinobenzoate derivatives are synthesized through various approaches to serve as pivotal components in producing potent antimicrobials. For instance, 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, useful for synthesizing compounds like arecoline derivatives, is created through a nine-step process involving bromination and cyclization (Kumar, Sadashiva, & Rangappa, 2007).

- A morpholine substituted methyl 3-hydroxy-2-naphthoate demonstrates intense fluorescence and is used for transition metal ion detection, indicating its utility in digital writing and encoding applications (Sahoo, Kumar, Kumar, & Kumar, 2019).

Optical and Fluorescence Properties

- The optical properties of certain this compound derivatives are notable, especially in the case of the highly fluorescent morpholine-derivative used for detecting copper(II) and nickel(II) ions. The fluorescence turn-off response of this derivative in the presence of Cu2+ and Ni2+ ions showcases its potential in selective sensing applications (Sahoo, Kumar, Kumar, & Kumar, 2019).

Therapeutic Applications and Biological Interactions

Antidepressive Properties

- Some this compound compounds, such as 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, show promising antidepressant activities in preclinical tests. This indicates potential therapeutic applications in mental health treatment (Yuan, 2012).

Biochemical Reactivity and Structural Analysis

- Certain morpholine derivatives exhibit significant biochemical reactivity, as seen in their interactions with π-nucleophiles. This reactivity provides insights into their potential utility in various biochemical and pharmacological applications (Follet, Berionni, Mayer, & Mayr, 2015).

Peroxynitrite Scavenging and Anti-inflammatory Properties

- Methyl gallate, derived from the root bark of Paeonia suffruticosa and containing a morpholine derivative, shows peroxynitrite scavenging activity and anti-inflammatory properties. This indicates its potential application in treating inflammatory diseases and oxidative stress-related conditions (Park, Jung, Park, Yokozawa, & Jeong, 2019).

Safety and Hazards

In case of exposure, move the victim into fresh air and give artificial respiration if needed. If the compound comes into contact with skin, wash off with soap and plenty of water. If it comes into contact with eyes, rinse with pure water for at least 15 minutes. If swallowed, rinse mouth with water and do not induce vomiting . Always consult a doctor in case of exposure .

properties

IUPAC Name |

methyl 3-morpholin-4-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-15-12(14)10-3-2-4-11(9-10)13-5-7-16-8-6-13/h2-4,9H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHOTUXOPYLESN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60932499 | |

| Record name | Methyl 3-(morpholin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145127-37-3 | |

| Record name | Methyl 3-(morpholin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

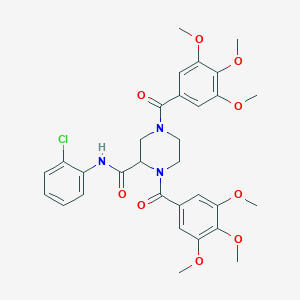

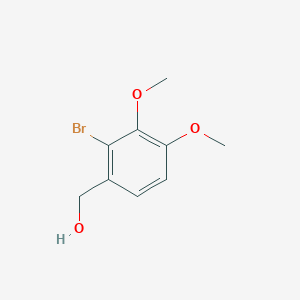

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium;[7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B137751.png)

![(1S,5R)-6,7-Diazabicyclo[3.2.2]non-6-en-3-ol](/img/structure/B137754.png)

![1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone](/img/structure/B137770.png)

![6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,10,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,12-dione](/img/structure/B137775.png)